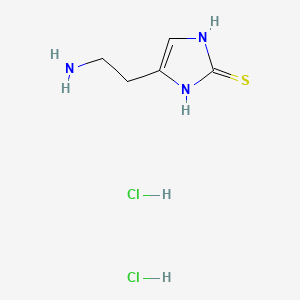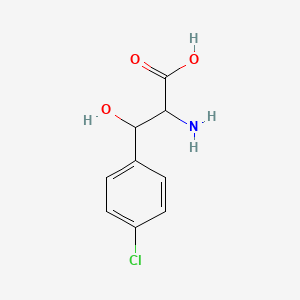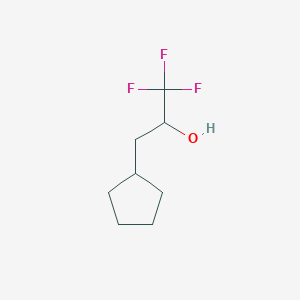
3-Cyclopentyl-1,1,1-trifluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentyl-1,1,1-trifluoropropan-2-ol is an organic compound with the molecular formula C8H13F3O and a molecular weight of 182.18 g/mol . This compound is characterized by the presence of a cyclopentyl group attached to a trifluoropropanol moiety, making it a unique structure in the realm of fluorinated alcohols.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-1,1,1-trifluoropropan-2-ol typically involves the reaction of cyclopentylmagnesium bromide with 1,1,1-trifluoroacetone under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents like diethyl ether or tetrahydrofuran (THF) to prevent moisture interference. The reaction mixture is then quenched with water and the product is extracted using organic solvents .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclopentyl-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetone, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether
Major Products Formed:
Oxidation: 3-Cyclopentyl-1,1,1-trifluoropropan-2-one.
Reduction: 3-Cyclopentyl-1,1,1-trifluoropropane.
Substitution: 3-Cyclopentyl-1,1,1-trifluoropropyl chloride or bromide
Applications De Recherche Scientifique
3-Cyclopentyl-1,1,1-trifluoropropan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms
Mécanisme D'action
The mechanism of action of 3-Cyclopentyl-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with biological targets. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-2-propanol: A simpler analog with similar reactivity but lacking the cyclopentyl group.
3-Amino-1,1,1-trifluoropropan-2-ol: Contains an amino group instead of a cyclopentyl group, offering different reactivity and applications
Uniqueness: 3-Cyclopentyl-1,1,1-trifluoropropan-2-ol is unique due to the presence of both a cyclopentyl group and a trifluoromethyl group, which confer distinct steric and electronic properties. This combination enhances its utility in the synthesis of complex molecules and its potential as a bioactive compound .
Propriétés
Formule moléculaire |
C8H13F3O |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
3-cyclopentyl-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C8H13F3O/c9-8(10,11)7(12)5-6-3-1-2-4-6/h6-7,12H,1-5H2 |
Clé InChI |
GCOOFJUSEUHJKO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


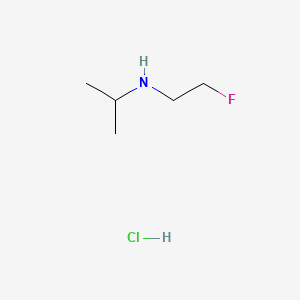
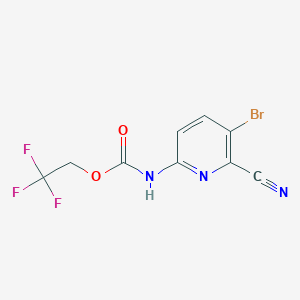
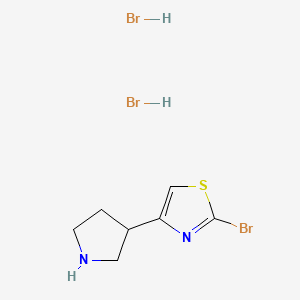

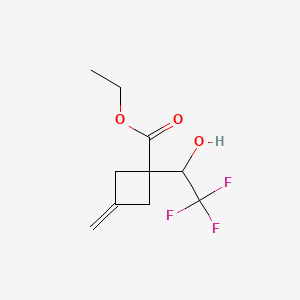
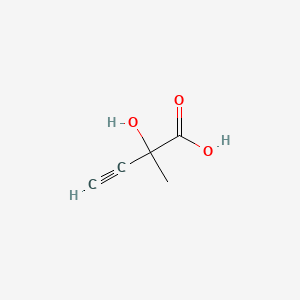
![2-Tert-butyl 8-ethyl 8-fluoro-6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15313505.png)
![Tert-butyl3-(aminomethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B15313508.png)
![Methyl2-{1-azaspiro[3.3]heptan-3-yl}acetate,trifluoroaceticacid](/img/structure/B15313519.png)
![[(3,4-Dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B15313523.png)
